molecular formula C5H4N6O2 B2688770 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 80773-01-9

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2688770
CAS No.: 80773-01-9
M. Wt: 180.127
InChI Key: OEPACHSODSKQIM-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a nitrogen-rich bicyclic heterocycle characterized by a nitro group at position 6 and an amine group at position 2 of the triazolopyrimidine core. Its molecular formula is C₆H₅N₅O₂, with a molecular weight of 179.14 g/mol . The nitro group confers strong electron-withdrawing properties, influencing both reactivity and biological activity.

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c6-4-8-5-7-1-3(11(12)13)2-10(5)9-4/h1-2H,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPACHSODSKQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80773-01-9
Record name 6-NITRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-2-YLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are structurally similar to 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of microwave irradiation in the synthesis process is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Reaction Conditions and Yield

ReactantNitrating AgentTemperatureTimeYield
1a HNO₃ (3 eq) + H₂SO₄ (18 eq)80°C4 h92%

Key Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H), 9.22 (s, 1H), 9.51 (br s, 2H) .

  • ¹³C NMR : δ 118.4, 145.9, 152.1, 155.7, 156.2 .

The nitro group’s electron-withdrawing nature enhances π-deficiency in the heterocyclic core, increasing NH-acidity and enabling downstream reactivity .

Catalytic Hydrogenation

The nitro group undergoes reduction to an amine using 10% Pd/C under hydrogen pressure (5–7 bar) in DMF or ethanol at 50°C, yielding triazolo[1,5-a]pyrimidine-6,7-diamine (7a ) with 88% yield .

Hydrogenation Parameters

SubstrateCatalystSolventPressureTemperatureTimeYield
2a 10% Pd/CDMF5–7 bar50°C5–7 h88%

Post-Reduction Characteristics

  • ¹H NMR (DMSO-d₆): δ 4.50 (br s, 2H), 7.52 (br s, 2H), 8.08 (s, 1H), 8.30 (s, 1H) .

  • Analytical Data : C, 39.93%; H, 3.81%; N, 55.82% (matches theoretical values) .

Acid-Base Reactivity

The nitro group’s electron-withdrawing effect increases the acidity of the NH group, allowing deprotonation in basic media. Treatment with NaOH converts the pyridinium salt of 2-(fur-2-yl)-6-nitro-triazolo[1,5-a]pyrimidin-7-one into its water-soluble sodium salt .

Deprotonation Reaction

ReactantBaseProductSolubility
Pyridinium salt 3 NaOHSodium salt A High in H₂O

Application : Enhanced aqueous solubility facilitates biological testing .

Example from Patent Literature

SubstrateReagentProductApplication
5-Chloro-7-alkylamino analog(2R)-3,3-dimethylbutan-2-amineNitrile-substituted triazolopyrimidineAnticancer lead

Comparative Reactivity in Related Systems

The nitro group in 2a shows higher stability under acidic conditions compared to pyrazolo[1,5-a]pyrimidine analogs. For instance, nitration of pyrazolo derivatives requires acetyl nitrate (HNO₃ + Ac₂O) at 5–10°C , whereas 2a forms efficiently under stronger Brønsted acid conditions .

Table 2: Biological Relevance of Derivatives

CompoundCancer Cell Inhibition (IC₅₀)Apoptosis Induction (Bax/Bcl-2 Ratio)
4b A375: 12 µM; PC3: 15 µM3.8-fold increase

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit notable antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains and fungi. A study indicated that modifications to the nitro group can enhance the compound's efficacy against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways related to inflammation, which could lead to the development of new anti-inflammatory drugs .

Case Study: Antimicrobial Testing
A recent study tested several derivatives of this compound against common pathogens. The results indicated that certain modifications led to a significant increase in antibacterial activity compared to standard antibiotics. The derivatives were found to disrupt bacterial cell wall synthesis effectively, demonstrating their potential as new antimicrobial agents .

Agricultural Biotechnology

Plant Growth Regulators
In agricultural applications, this compound has shown promise as a plant growth regulator. Studies have reported that it can stimulate vegetative growth in crops like maize and peas by enhancing chlorophyll synthesis and photosynthetic efficiency. The compound's ability to mimic natural phytohormones suggests its utility in improving crop yields and resilience .

Case Study: Growth Promotion in Maize
A field trial involving maize treated with this compound demonstrated a marked increase in biomass and chlorophyll content compared to untreated controls. The treated plants exhibited improved growth rates and resistance to abiotic stress factors such as drought .

Materials Science

Synthesis of Metal Complexes
The compound has been utilized in synthesizing metal complexes with various transition metals. These complexes have shown interesting electronic properties and catalytic activities. For example, copper(II) complexes formed with this compound have been studied for their potential applications in catalysis and as sensors due to their unique electronic configurations .

Case Study: Catalytic Applications
Research into copper(II) complexes derived from this compound revealed their effectiveness as catalysts in organic reactions. They demonstrated high selectivity and efficiency in promoting reactions under mild conditions, indicating their potential for industrial applications in organic synthesis .

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against resistant strains; potential lead for new antibiotics .
Anti-inflammatory PropertiesModulates inflammatory pathways; candidate for inflammatory disease treatment .
Agricultural BiotechnologyPlant Growth RegulatorsStimulates growth; enhances chlorophyll synthesis in crops .
Materials ScienceSynthesis of Metal ComplexesCatalytic properties; effective under mild conditions .

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to act as inhibitors of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The nitro group and the triazole ring play crucial roles in the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Pyrimidine fused -NO₂ (C6), -NH₂ (C2) C₆H₅N₅O₂ 179.14 High polarity, low solubility
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine fused -CH₃ (C5, C7), -NH₂ (C2) C₇H₉N₅ 163.18 Moderate lipophilicity
2-Furyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Pyrimidine fused -NO₂ (C6), furyl (C2), ketone (C7) C₁₀H₆N₅O₃ 244.19 Enhanced π-stacking capability
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine fused -CH₃ (C5), -Ph (C7), -NH₂ (C2) C₁₂H₁₁N₅ 225.25 Improved metabolic stability
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Pyridine fused -NO₂ (C6), -NH₂ (C2) C₆H₅N₅O₂ 179.14 Similar MW, distinct ring strain

Key Observations :

  • Electron-withdrawing vs.
  • Solubility : Nitro-substituted derivatives generally exhibit lower aqueous solubility than methyl- or methoxy-substituted analogs due to reduced hydrogen-bonding capacity .
This compound
  • Synthesized via oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes .
  • Key intermediates: Nitropyrimidine hydrazones, formed by condensation of aldehydes with nitropyrimidine derivatives.
Analogous Compounds

5,7-Dimethyl derivative : Prepared via Biginelli-like heterocyclization using 1H-1,2,4-triazole-3,5-diamine and acetoacetamides .

2-Furyl-6-nitro derivative : Synthesized through regioselective nitration followed by furyl group introduction via Suzuki coupling .

Pyridine-fused nitro analog (6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) : Requires pyridine ring formation prior to nitration, leading to distinct regiochemical challenges .

Comparison of Yields :

  • Nitro-substituted compounds typically exhibit lower yields (~40–60%) due to side reactions during nitration .
  • Methyl-substituted derivatives achieve higher yields (~70–85%) under optimized catalytic conditions .
Target Compound
  • Limited direct data, but nitro-substituted triazolopyrimidines are reported as intermediates in antitumor and antiviral drug discovery .
Analogs with Documented Activities:

5,7-Dimethyl derivative :

  • Anticancer : IC₅₀ = 2.1 µM against HeLa cells via tubulin polymerization inhibition .
  • Herbicidal : 90% inhibition of Amaranthus retroflexus at 100 ppm .

2-Furyl-6-nitro derivative :

  • Antimicrobial : MIC = 8 µg/mL against Staphylococcus aureus .

N-Substituted carboxamide hybrids :

  • Antiproliferative : IC₅₀ = 0.8–3.5 µM against breast cancer cell lines .

Mechanistic Insights :

  • Nitro groups enhance DNA intercalation or enzyme inhibition (e.g., BRD4) compared to non-nitro analogs .
  • Methyl groups improve membrane permeability, increasing bioavailability .

Biological Activity

6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole-pyrimidine framework that is known for its potential in drug design. The nitro group enhances the compound's reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazolo[1,5-a]pyrimidines. These compounds have been shown to inhibit various viral infections:

  • Influenza Virus : Derivatives based on the triazolo[1,5-a]pyrimidine scaffold demonstrated significant inhibition of the PA-PB1 interaction critical for influenza virus replication. For instance, certain derivatives exhibited EC50 values indicating effective antiviral activity at non-toxic concentrations .
  • Other Viruses : Compounds derived from this scaffold have also been explored against viruses such as HIV and Hepatitis C. Their mechanism often involves disrupting viral polymerase activity or inhibiting viral replication directly .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • ESKAPE Pathogens : A study showed that certain derivatives of this compound displayed promising antibacterial activity against ESKAPE pathogens, which are known for their antibiotic resistance. The results indicated a significant inhibition profile compared to standard antibiotics like ciprofloxacin .
  • Fungal Infections : In vitro tests revealed that some derivatives possess antifungal activity as well, making them candidates for further development in treating fungal infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole and pyrimidine precursors. A common method includes:

  • Nitration : Starting with a base triazolo-pyrimidine compound which undergoes nitration to introduce the nitro group.
  • Functionalization : Further reactions may involve amination or other modifications to enhance biological activity.

The efficiency of these reactions can vary; recent advancements have focused on optimizing yields and reaction conditions to produce derivatives with enhanced biological profiles .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various triazolo-pyrimidines against influenza virus strains, several compounds were synthesized and tested. The most potent derivative showed an IC50 value in the low micromolar range and was effective in inhibiting viral replication without cytotoxic effects on host cells.

Case Study 2: Antimicrobial Evaluation

A series of 6-nitro derivatives were screened against multiple bacterial strains. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics. This suggests potential for development as new antimicrobial agents targeting resistant strains.

Q & A

Q. What are the established synthetic routes for 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

The compound is synthesized via ring-closure reactions starting from 3-amino-1,2,4-triazoles. Two primary methodologies are:

  • Reaction with β-oxo-ketones, esters, or malonic acid derivatives.
  • Cyclization with α,β-unsaturated ketones or esters under controlled conditions (e.g., reflux in ethanol or acetonitrile). For example, highlights a chlorodeoxygenation step followed by in situ amination to yield 6-nitro-7-alkylaminotriazolo[1,5-a]pyrimidines, which are precursors for purine analogs .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Distinct signals for the nitro group (δ ~8.8 ppm for aromatic protons) and amine protons (δ ~6.5 ppm).
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (C₆H₅N₅O₂, m/z 179.14) .
  • X-ray crystallography : Planar triazolopyrimidine core with bond angles and distances consistent with aromaticity, as seen in analogs like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine .

Q. What safety precautions are recommended for handling this compound?

Based on GHS classifications (H302, H315, H320, H335):

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation of dust; employ respiratory protection if ventilation is inadequate.
  • Store in a dark, inert atmosphere at room temperature .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in downstream modifications?

The nitro group serves as a versatile functional handle:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts it to an amine, enabling coupling reactions for purine analog synthesis .
  • Electrophilic substitution : The electron-withdrawing nitro group directs reactions to specific positions, facilitating regioselective functionalization .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for triazolopyrimidine derivatives?

SAR studies involve:

  • Core modifications : Substituting the nitro group with halogens (e.g., Cl, Br) or methyl groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Computational docking (e.g., CB2 receptor binding studies) identifies critical interactions, such as hydrogen bonding with the amine group .
  • Biological assays : In vitro testing (e.g., enzyme inhibition, cytotoxicity) correlates structural changes with activity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization challenges include:

  • Low solubility : Use polar aprotic solvents (DMSO, DMF) with slow evaporation.
  • Polymorphism : Optimize cooling rates and seeding techniques. Successful crystallization of analogs (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivatives) confirms planar triazolopyrimidine geometry via SHELX refinement .

Q. How is the compound’s stability under varying pH and temperature conditions characterized?

Stability studies involve:

  • HPLC monitoring : Track degradation products under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for triazolopyrimidines).
  • Light sensitivity : Storage in amber vials prevents nitro group photodegradation .

Methodological Insights

Q. What analytical techniques differentiate this compound from its isomers?

Key techniques include:

  • ²⁵N NMR : Distinguishes regioisomers via nitrogen chemical shifts.
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) confirm substitution patterns .

Q. How can computational chemistry aid in predicting the compound’s reactivity?

  • DFT calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • MD simulations : Model solvation effects and stability in biological membranes .

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